Methyl3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridazine with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also belong to the imidazo family and exhibit significant biological activities.
Uniqueness
Methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6FN3O2 |
---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 3-fluoroimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3 |
InChI Key |
NSQKKCIIJKOKKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=NC=C2F)C=C1 |
Origin of Product |
United States |
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